N,N'-bis(furan-2-ylmethyl)benzene-1,3-dicarboxamide
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Overview
Description
N~1~,N~3~-BIS(2-FURYLMETHYL)ISOPHTHALAMIDE is an organic compound characterized by the presence of two furylmethyl groups attached to an isophthalamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~3~-BIS(2-FURYLMETHYL)ISOPHTHALAMIDE typically involves the reaction of isophthaloyl chloride with 2-furylmethylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the production of N1,N~3~-BIS(2-FURYLMETHYL)ISOPHTHALAMIDE may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~3~-BIS(2-FURYLMETHYL)ISOPHTHALAMIDE undergoes various chemical reactions, including:
Oxidation: The furylmethyl groups can be oxidized to form corresponding furylmethyl ketones.
Reduction: The compound can be reduced to form the corresponding furylmethyl alcohols.
Substitution: The amide groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include furylmethyl ketones, furylmethyl alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
N~1~,N~3~-BIS(2-FURYLMETHYL)ISOPHTHALAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N1,N~3~-BIS(2-FURYLMETHYL)ISOPHTHALAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N,N’-BIS(2-MERCAPTOETHYL)ISOPHTHALAMIDE: Known for its chelating properties and use in heavy metal detoxification.
N,N’-BIS(2-TRIFLUOROMETHYLPHENYL)ISOPHTHALAMIDE:
Uniqueness
N~1~,N~3~-BIS(2-FURYLMETHYL)ISOPHTHALAMIDE is unique due to the presence of furylmethyl groups, which impart distinct chemical and physical properties. These properties make it suitable for specific applications that similar compounds may not be able to achieve.
Properties
Molecular Formula |
C18H16N2O4 |
---|---|
Molecular Weight |
324.3 g/mol |
IUPAC Name |
1-N,3-N-bis(furan-2-ylmethyl)benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C18H16N2O4/c21-17(19-11-15-6-2-8-23-15)13-4-1-5-14(10-13)18(22)20-12-16-7-3-9-24-16/h1-10H,11-12H2,(H,19,21)(H,20,22) |
InChI Key |
HAWCEPIYINSJTA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NCC2=CC=CO2)C(=O)NCC3=CC=CO3 |
Origin of Product |
United States |
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